molecular formula C15H11BrFN3O2 B1647400 4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No.: B1647400
M. Wt: 364.17 g/mol
InChI Key: INAHBERNJXYRAU-UHFFFAOYSA-N
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Description

4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol is a useful research compound. Its molecular formula is C15H11BrFN3O2 and its molecular weight is 364.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11BrFN3O2

Molecular Weight

364.17 g/mol

IUPAC Name

4-(4-bromo-2-fluoroanilino)-7-methoxyquinazolin-6-ol

InChI

InChI=1S/C15H11BrFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-11-3-2-8(16)4-10(11)17/h2-7,21H,1H3,(H,18,19,20)

InChI Key

INAHBERNJXYRAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C=C(C=C3)Br)F)O

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C=C(C=C3)Br)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-((4-bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (2.78 g) and methanol (30 mL) was added 5 mol/L NaOH (5.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 4 h, and was adjusted to pH 7 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a white solid (2.17 g, 87.15%).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.15%

Synthesis routes and methods II

Procedure details

To a solution of 6-acetoxy-4-(4-bromo-2-fluoro-phenylamino)-7-methoxy-quinazoline (1.36 g, 3.34 mmol) (from Example 19, Step A, supra) in MeOH (30 mL) was added an aqueous solution of NH4OH (29%, 0.68 mL, 10 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(4-bromo-2-fluoro-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 0.93 g, 77%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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